molecular formula C7H9ClN2O B1423669 [6-Chloro-4-(methylamino)pyridin-3-yl]methanol CAS No. 449811-30-7

[6-Chloro-4-(methylamino)pyridin-3-yl]methanol

Cat. No. B1423669
M. Wt: 172.61 g/mol
InChI Key: YVBIXOXCIOUBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C7H9ClN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 6th position of the ring is substituted with a chlorine atom, the 4th position with a methylamino group, and the 3rd position with a methanol group .


Physical And Chemical Properties Analysis

“[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” is a solid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Chemosensors for Transition Metal Ions

Compounds related to "[6-Chloro-4-(methylamino)pyridin-3-yl]methanol" have been synthesized for the detection of transition metal ions. For example, naphthoquinone-based chemosensors have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with a visible color change from orange to intense blue upon complexation, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Synthesis of Pyrrolin-2-ones

The reactivity of chlorinated pyrrolidin-2-ones in methanol has been explored to afford 5-methoxylated 3-pyrrolin-2-ones, compounds useful in the preparation of agrochemicals or medicinal compounds. This showcases the compound's role in facilitating novel synthetic routes for the development of biologically active molecules (Ghelfi et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been analyzed, highlighting the structural features that could be relevant in designing materials with specific physical properties, such as in the development of novel organic semiconductors or materials for photovoltaic applications (Lakshminarayana et al., 2009).

Whole-cell Biocatalysis

The compound and its derivatives have been investigated for their potential in whole-cell biocatalysis, demonstrating the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This indicates its use in green chemistry for the efficient synthesis of chiral intermediates, offering a sustainable alternative to traditional chemical synthesis (Chen et al., 2021).

Catalysis and Material Science

Research has also delved into the synthesis of nickel complexes with bidentate N,O-type ligands for application in catalytic oligomerization of ethylene, suggesting potential industrial applications in polymer synthesis and material science (Kermagoret & Braunstein, 2008).

Safety And Hazards

The safety information for “[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” indicates that it is dangerous . The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

[6-chloro-4-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBIXOXCIOUBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679560
Record name [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-Chloro-4-(methylamino)pyridin-3-yl]methanol

CAS RN

449811-30-7
Record name [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 6-chloro-4-(methylamino)nicotinate (4.7 g, 21.9 mmol) in THF (30 mL) and methanol (30 mL) was added lithium borohydride (2.4 g, 109.8 mmol), and the reaction mixture was heated at 55° C. overnight. LCMS showed the reaction was completed. The reaction was cooled to RT, quenched with water (1 mL) and filtered. The filtrate was concentrated to afford the title compound (4.2 g, crude) as a white solid, which was directly used in the next step without further purification. MS (ES+) C7H9ClN2O requires: 172, 174. found: 173, 175 [M+H]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of ethyl 6-chloro-4-(methylamino)nicotinate (4 g, 18.7 mmol, from Example C3) in THF (40 mL) was added LiAlH4 (1.4 g, 37.4 mmol) portionwise under a N2 atmosphere. After stirring for 20 min, the reaction was quenched by cautious addition of water followed by aqueous solution of 2 N NaOH. The suspension was filtered and the filtrate was concentrated to afford (6-chloro-4-(methylamino)pyridin-3-yl)methanol (2.9 g, 90.6% yield), which was used in next step without purification. 1HNMR (400 MHz, DMSO-d6): δ 7.96 (s, 1 H), 6.63 (s, 1 H), 6.46 (s, 1 H), 5.04 (s, 1 H), 4.39 (m, 2 H), 2.81-2.68 (m, 3 H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Chloro-4-methylaminonicotinic acid ethyl ester (33 g, 156 mmol) was dissolved in anhydrous THF (500 mL) and cooled to −78° C. To the solution was slowly added a solution of LAH (12.5 g, 330 mmol) in THF (500 mL). After the addition was complete, the reaction was kept at −78° C. for 1 h. The mixture was warmed to rt and a small amount of MeOH/ethyl acetate (1/1) was slowly added to destroy the excess LAH. The crude reaction mixture was filtered through a celite plug, washing twice with ethyl acetate. The filtrate was concentrated, and the crude residue was purified by silica gel chromatography (1:1 hexanes/ethyl acetate eluant). The title compound was obtained as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.36 (s, 1H), 6.48 (s, 1H), 5.55 (bs, 1H), 4.63 (s, 2H), 2.89 (d, J=5.1 Hz, 3H).
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
MeOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 0° C. solution of ethyl 6-chloro-4-(methylamino)nicotinate (4 g, 18.7 mmol) in THF (40 mL), under a N2 atmosphere, was treated portion-wise with LiAlH4 (1.4 g, 37.4 mmol), stirred for 20 min, then carefully treated with water followed by 2 N NaOH. The suspension was filtered and the filtrate was concentrated to afford (6-chloro-4-(methylamino)pyridin-3-yl)methanol (2.9 g, 91% yield), which was used in next step without purification. 1H NMR (400 MHz, DMSO-d6): δ 7.96 (s, 1H), 6.63 (s, 1H), 6.46 (s, 1H), 5.04 (s, 1H), 4.39 (m, 2H), 2.81-2.68 (m, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Reactant of Route 2
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Reactant of Route 3
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Reactant of Route 5
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Reactant of Route 6
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.